4-(Trifluormethyl)-5H,7H,8H-Pyrano[4,3-c]pyridazin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol is a heterocyclic compound featuring a trifluoromethyl group. This compound is of interest due to its unique structural properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target for synthetic chemists.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol has several applications in scientific research:
Pharmaceuticals: The compound’s unique structure and stability make it a potential candidate for drug development.
Material Science: The trifluoromethyl group enhances the compound’s stability, making it useful in the development of new materials with improved properties.
Vorbereitungsmethoden
The synthesis of 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol can be achieved through several routes. One common method involves the annulation of pyridinium salts with trifluoroacetylated hydrazones. This reaction proceeds under mild conditions and does not require heavy metal catalysts, making it an environmentally friendly approach . The reaction typically involves the use of trifluoroacetic acid as a reagent and proceeds through the formation of an active intermediate, trifluoroacetylated hydrazone .
Analyse Chemischer Reaktionen
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. For example, in pharmaceuticals, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridazin-3(2H)-one: This compound also features a trifluoromethyl group and exhibits similar stability and bioavailability properties.
6-Arylpyridazinones: These compounds have been studied for their antihypertensive properties and share structural similarities with 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol.
The uniqueness of 4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-2,5,7,8-tetrahydropyrano[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-3-15-2-1-5(4)12-13-7(6)14/h1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZAKRQEPTZLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C(=O)NN=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.